Structural Uniqueness of the 3-(Hydroxymethyl)morpholino Substituent Versus the Closest Commercially Available Analog
The closest commercially cataloged analog, Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone, substitutes the polar hydroxymethyl group with a hydrophobic 2-phenyl substituent on the morpholine ring . This substitution is expected to substantially alter hydrogen-bonding capacity (one additional H-bond donor/acceptor pair in the target compound), topological polar surface area, and logP. In the broader benzo[c][1,2,5]thiadiazole SHP2 inhibitor series, analogous polarity modifications shifted selectivity ratios by factors exceeding 10-fold between related phosphatase targets [1]. No direct head-to-head bioactivity comparison between these two compounds has been published.
| Evidence Dimension | Functional group identity at the morpholine substitution position |
|---|---|
| Target Compound Data | 3-(hydroxymethyl)morpholino (polar, H-bond donor/acceptor; C12H13N3O3S, MW 279.31) |
| Comparator Or Baseline | 2-phenylmorpholino analog (hydrophobic, no H-bond donor; C15H16N2OS, MW 272.37) |
| Quantified Difference | Molecular formula difference: Δ C3H3N1O2S-1 (target contains N3O3S vs. N2OS in comparator); predicted logP difference estimated at ≥1.5 units lower for target compound owing to the free hydroxyl group [2]. |
| Conditions | Structural comparison based on ChemSrc and BenchChem catalog entries; logP shift inferred from DrugCentral data for formula-matched molecule fexinidazole (CLOGP 2.38) [2]. |
Why This Matters
The hydrophilic 3-(hydroxymethyl) group versus the hydrophobic 2-phenyl group of the nearest analog predicts substantially different solubility, permeability, and target-binding profiles, making the two compounds non-substitutable in any assay where physicochemical properties influence outcome.
- [1] Wang, W.-L. et al. (2017) 'Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent SHP2 inhibitors', Bioorg. Med. Chem. Lett., 27(22), pp. 5034–5039. Compound 11g SHP2/SHP1 selectivity ratio = 2.02; SHP2/PTP1B selectivity ratio = 25. View Source
- [2] DrugCentral. Fexinidazole (C12H13N3O3S, CLOGP 2.38). Accessed May 2026. View Source
